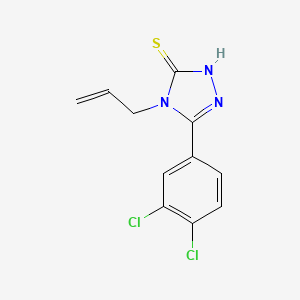
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, often involves multi-step synthetic routes. For instance, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate can lead to the formation of dihydro-pyrano[3,2-c]quinoline diones, which upon bromination and further reactions, yield complex quinoline derivatives (Klásek et al., 2003). This highlights the intricate steps involved in constructing the quinoline core and introducing functional groups at specific positions.
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives, such as through X-ray crystallography or computational methods, is critical for confirming the configuration and conformation of the synthesized compounds. Studies like the molecular structure, FT-IR, FT-Raman, NBO, HOMO, and LUMO analysis of similar quinoline derivatives provide insight into the stability and electronic properties of these molecules, which are essential for understanding their reactivity and potential interaction with biological targets (Ulahannan et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can be inferred from studies on similar compounds. Brominated quinolines participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions, due to the presence of the bromine atom which is a good leaving group. Such reactivities enable the synthesis of a wide range of derivatives with potential biological activities (Ukrainets et al., 2013).
Applications De Recherche Scientifique
Synthesis and Diuretic Activity
- The synthesis of 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid derivatives has been explored for their potential diuretic activity. A study by Ukrainets, Golik, and Chernenok (2013) demonstrated that bromination of quinoline carboxylic acids significantly increases their diuretic activity compared to non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).
Biological Activity as Starting Materials
- Grinev et al. (1987) synthesized novel 5-methoxyindole-3-carboxylic acids with bromine in the 6-position of the ring, highlighting their interest as starting materials for the synthesis of analogs of biologically active compounds. This underscores the potential of 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in the development of new biological agents (Grinev et al., 1987).
Photophysical Properties
- Padalkar and Sekar (2014) studied the photophysical behaviors of quinoline derivatives, demonstrating their interesting dual emission properties and large Stokes' shift emission patterns. This could imply potential applications of 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid in photophysical research or as fluorophores (Padalkar & Sekar, 2014).
Antimicrobial and Antimalarial Agents
- Parthasaradhi et al. (2015) synthesized a series of 6-bromo-2-chloro-quinoline derivatives and tested them for antimicrobial and antimalarial activities. The significance of bromine in the quinoline structure, as in 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, is evident in enhancing antimicrobial properties (Parthasaradhi et al., 2015).
Synthesis and Transformation in Organic Chemistry
- Zubkov et al. (2010) explored the synthesis and transformations of quinoline derivatives, including brominated variants. This research provides insights into the chemical behavior and synthesis techniques applicable to 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, useful for organic chemistry and pharmaceutical applications (Zubkov et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGWIIJCZIVDNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359757 |
Source


|
| Record name | 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
350999-95-0 |
Source


|
| Record name | 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)
![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)




![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)


